1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 5-(thiophen-2-yl)pyridin-3-ylmethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The chlorophenyl and thiophenyl-pyridinyl groups contribute to its overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
1-(2-Chlorophenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of thiophene, potentially altering its reactivity and interactions.
1-(2-Chlorophenyl)-3-((5-(pyridin-2-yl)pyridin-3-yl)methyl)urea: Features a pyridine ring in place of thiophene, which may impact its chemical behavior and applications.
Uniqueness
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-4-1-2-5-15(14)21-17(22)20-10-12-8-13(11-19-9-12)16-6-3-7-23-16/h1-9,11H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQQEYOLBQBEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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